tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride
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Overview
Description
tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride is a chemical compound that belongs to the class of carbamates It is often used in organic synthesis and medicinal chemistry due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted carbamates, each with distinct chemical and physical properties .
Scientific Research Applications
tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
- tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate
Uniqueness
tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride is unique due to its specific structural features, such as the presence of both piperidine and oxane rings, which confer distinct reactivity and binding properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H29ClN2O3 |
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Molecular Weight |
320.85 g/mol |
IUPAC Name |
tert-butyl N-(2-piperidin-3-yloxan-4-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(18)17-12-6-8-19-13(9-12)11-5-4-7-16-10-11;/h11-13,16H,4-10H2,1-3H3,(H,17,18);1H |
InChI Key |
MJLLFRVFGXMTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C2CCCNC2.Cl |
Origin of Product |
United States |
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